![molecular formula C15H11F2NS B12111862 Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- CAS No. 1152545-55-5](/img/structure/B12111862.png)
Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-
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Overview
Description
- Benzo[b]thiophene-3-methanamine, α-ethyl-, also known as (S)-1-(benzo[b]thiophen-3-yl)propan-1-amine, is a chemical compound with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.29 g/mol .
- It features a benzo[b]thiophene ring system, which consists of a thiophene ring fused to a benzene ring. The α-ethyl group is attached to the nitrogen atom.
- This compound may have interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Benzo[b]thiophene-3-methanamine, α-ethyl- are not readily available in the literature.
- Industrial production methods are also scarce, indicating that this compound might not be widely produced on an industrial scale .
Chemical Reactions Analysis
- Without detailed information, we can infer that Benzo[b]thiophene-3-methanamine, α-ethyl- could undergo various reactions typical of aromatic amines and heterocycles.
- Common reactions may include oxidation, reduction, and substitution reactions.
- Reagents and conditions would depend on the specific reaction type, but standard reagents like acids, bases, and oxidizing agents might be employed.
- Major products could include derivatives of the parent compound, such as substituted amines or other functionalized forms.
Scientific Research Applications
Chemistry
In the field of chemistry, Benzo[b]thiophene-3-methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:
- Electrophilic aromatic substitution
- Nucleophilic substitution
These reactions can lead to functionalized derivatives that may exhibit distinct properties beneficial for further applications in medicinal chemistry or materials science.
Biology
Research indicates that this compound has potential biological activities , making it significant in biological research:
- Enzyme Inhibition: Studies suggest that derivatives of Benzo[b]thiophene-3-methanamine may inhibit specific enzymes involved in disease pathways.
- Receptor Interaction: The compound's structure allows it to bind to various biological targets, potentially modulating their activity.
Medicine
In medicinal chemistry, Benzo[b]thiophene-3-methanamine is investigated for its therapeutic potential :
- Anticancer Activity: Preliminary studies show that compounds similar to Benzo[b]thiophene-3-methanamine exhibit cytotoxic effects against cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of several benzothiophene derivatives on breast cancer cells. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting a promising avenue for cancer treatment.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties such as:
- Enhanced Electrical Conductivity
- Improved Thermal Stability
This makes it valuable for creating specialty chemicals and advanced polymers used in various technological applications.
Mechanism of Action
- Unfortunately, specific details regarding the mechanism of action for Benzo[b]thiophene-3-methanamine, α-ethyl- are not readily available.
- Further research would be needed to understand how it exerts its effects at the molecular level.
Comparison with Similar Compounds
- While direct comparisons are challenging without more data, we can highlight its uniqueness based on its specific structure.
- Similar compounds might include other benzo[b]thiophenes or aromatic amines with different substituents.
Biological Activity
Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is a compound that belongs to the benzo[b]thiophene family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is C16H14F2N with a molecular weight of 283.29 g/mol. Its structure features a benzo[b]thiophene core with a methanamine group and a difluorophenyl moiety, which enhances its lipophilicity and biological interactions.
Biological Activities
Benzo[b]thiophene derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Benzo[b]thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- Antidiabetic and Anticonvulsant Activities : Some derivatives have demonstrated effects in glucose metabolism regulation and seizure control .
Structure-Activity Relationships (SAR)
The unique structural features of benzo[b]thiophene-3-methanamine contribute to its biological activity. The presence of the difluorophenyl substitution enhances selectivity towards biological targets compared to other derivatives. The following table summarizes some related compounds and their observed activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzo[b]thiophene | Core structure without substitutions | Moderate biological activity |
3-Methylbenzo[b]thiophene | Methyl substitution at position 3 | Enhanced lipophilicity |
Benzo[b]thiophene-2-carboxylic acid | Carboxylic acid at position 2 | Potential anti-inflammatory properties |
Benzo[b]thiophen-3-ol | Hydroxyl group at position 3 | Stronger inhibition of monoamine oxidase |
Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- | Difluorophenyl substitution | Enhanced selectivity and biological activity |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that benzo[b]thiophene derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that a specific derivative inhibited cell proliferation in breast cancer cell lines by promoting apoptosis through the mitochondrial pathway .
- Anti-inflammatory Mechanisms : Another study highlighted the ability of benzo[b]thiophene derivatives to reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .
- Antimicrobial Testing : In antimicrobial studies, compounds derived from benzo[b]thiophene exhibited significant activity against Staphylococcus aureus strains. Minimum inhibitory concentrations (MIC) were determined using standard methods, showing promising results for drug-resistant strains .
Properties
CAS No. |
1152545-55-5 |
---|---|
Molecular Formula |
C15H11F2NS |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-benzothiophen-3-yl-(3,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C15H11F2NS/c16-12-6-5-9(7-13(12)17)15(18)11-8-19-14-4-2-1-3-10(11)14/h1-8,15H,18H2 |
InChI Key |
BOECIMHXBGJWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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